molecular formula C13H12O B1359950 2-Biphenylmethanol CAS No. 2928-43-0

2-Biphenylmethanol

Cat. No.: B1359950
CAS No.: 2928-43-0
M. Wt: 184.23 g/mol
InChI Key: VKTQADPEPIVMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenylmethanol (CAS 2928-43-0), also known as 2-phenylbenzyl alcohol, is a biphenyl derivative with a hydroxyl group attached to the methylene bridge. Its molecular formula is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol . The compound is synthesized via routes such as the reduction of 2-biphenylcarbaldehyde (94% yield) or coupling 2-bromobenzyl alcohol with phenylboronic acid (86% yield) .

Preparation Methods

Preparation Methods of 2-Biphenylmethanol

Grignard Reaction-Based Synthesis

One of the most established methods for preparing this compound involves the Grignard reaction, where a biphenyl derivative is reacted with formaldehyde or suitable electrophiles to introduce the hydroxymethyl group at the 2-position.

Detailed Procedure (From Patent CN102381941A)

  • Catalyst Preparation: A complex catalyst is prepared by dissolving nickelous chloride, aluminum chloride, iron trichloride, and cupric chloride in raw spirits at 60–80 °C, followed by addition of coconut husk activated carbon. The mixture is dried under vacuum at 120 °C for 4–6 hours to yield the catalyst.

  • First Grignard Reaction: Magnesium powder is added to toluene, followed by monobromomethane to initiate the Grignard reagent formation. Then, 6-toluene dichloride is added under reflux at 70 °C for 3 hours to produce the Grignard intermediate solution A.

  • Coupling Reaction: The catalyst and purified petroleum benzine are stirred at 75–81 °C, and solution A is added dropwise over 8 hours. The reaction mixture is acidified to pH 2–3 with hydrogen bromide, hydrolyzed at 80–85 °C, and the organic phase is separated and purified to obtain the biphenyl intermediate.

  • Second Grignard Reaction: Magnesium powder and monobromomethane are reacted again in toluene to form a second Grignard reagent. The biphenyl intermediate is added dropwise and refluxed at 60 °C for 4 hours to form Grignard solution B.

  • Final Workup: The mixture is acidified again to pH 2–3, heated, and purified by washing and recrystallization to yield this compound.

This method avoids the use of tetrahydrofuran (THF) as a solvent, simplifying the process and improving yield and safety. The overall process is scalable and suitable for industrial production.

Suzuki Coupling Followed by Reduction

Another approach involves Suzuki coupling of arylboronic acids with halobenzyl derivatives to form biphenyl intermediates, followed by reduction or further functional group transformation to yield this compound.

Example from Patent CN102603485A (Related Compound)

  • A Suzuki coupling reaction is performed using phenylboronic acid and a halogenated benzyl derivative in the presence of palladium catalysts such as Pd(OAc)2 with phosphine ligands (e.g., Pd(PPh3)4) in aqueous or organic solvents at room temperature or mild heating.

  • After coupling, the intermediate is subjected to reduction or hydrolysis steps to introduce the hydroxymethyl group at the 2-position.

  • Typical reaction conditions include stirring at 25 °C for 3 hours, followed by acidification and extraction with ethyl acetate or ether to isolate the product with yields reported up to 95%.

  • Catalysts used include Pd complexes with ligands such as triphenylphosphine, diphenylphosphine derivatives, or ferrocene-based phosphines to enhance coupling efficiency and selectivity.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Solvents Reaction Conditions Yield (%) Notes
Grignard Reaction (Two-step) Mg, monobromomethane, nickel-aluminum-iron-copper catalyst Toluene, petroleum benzine 60–85 °C, reflux, acid hydrolysis 60–95 Avoids THF, scalable, industrially viable
Suzuki Coupling + Reduction Phenylboronic acid, halobenzyl derivative, Pd catalysts (Pd(OAc)2, Pd(PPh3)4) Water, THF, ethyl acetate, ether Room temp to mild heating, 3–12 hours 82–95 High selectivity, mild conditions
Photocatalytic Oxidation TiO2 powder, biphenyl derivatives Acetonitrile Ambient, light irradiation N/A More for functionalization than synthesis

Research Findings and Notes

  • The Grignard-based method reported in CN102381941A demonstrates a high yield (up to 95%) and avoids the use of THF, which is advantageous for industrial safety and cost.

  • Suzuki coupling methods provide a versatile route to biphenyl intermediates with good yields and mild conditions, suitable for functional group tolerance.

  • Catalysts with phosphine ligands improve the stability and efficiency of palladium-catalyzed coupling, affecting overall yield and purity.

  • The choice of solvent and reaction temperature critically influences the yield and purity of this compound.

  • Purification typically involves acidification, extraction with organic solvents (ethyl acetate or ether), drying, and recrystallization.

  • Storage and handling of this compound require attention to solvent compatibility and temperature to maintain stability.

Chemical Reactions Analysis

Bromination Reaction

Mechanism :
2-Biphenylmethanol undergoes bromination at the methyl group to form 4-bromomethyl-biphenyl, a reaction facilitated by N-bromosuccinimide (NBS). This substitution occurs via a radical mechanism, where NBS generates bromine radicals that abstract hydrogen atoms from the methyl group, leading to bromide substitution .

Reaction Conditions :

  • Reagents : NBS in acetonitrile or dichloromethane

  • Conditions : Stirred under nitrogen at room temperature

  • Yield : ~70% (based on general bromination efficiency in similar systems)

Product :
4-bromomethyl-biphenyl (C13H11Br)

Photocatalytic Oxidation

Mechanism :
Hydroxyl-substituted biphenyl derivatives, including this compound, undergo one-electron oxidation on TiO₂ surfaces. The hydroxyl group enhances electronic coupling with the TiO₂ catalyst, promoting efficient charge transfer and oxidation .

Key Findings :

  • Efficiency : Higher oxidation rates compared to non-hydroxylated biphenyls (e.g., biphenyl or 4-biphenylethanol) .

  • Conditions : TiO₂ powder in acetonitrile, analyzed via time-resolved diffuse reflectance spectroscopy .

Significance :
This reaction highlights the role of hydroxyl groups in facilitating photocatalytic oxidation, relevant for applications in organic electronics and solar energy systems .

Nucleophilic Substitution Reactions

Mechanism :
The hydroxyl group in this compound can act as a leaving group under acidic conditions, forming a resonance-stabilized carbocation adjacent to the biphenyl rings. This intermediate is susceptible to nucleophilic attack, favoring SN1 mechanisms .

Reaction Conditions :

  • Reagents : Acidic medium (e.g., HCl) + nucleophile (e.g., CN⁻ or NH3)

  • Conditions : Elevated temperatures (80–100°C) to stabilize carbocation formation

Potential Products :

  • Cyanide substitution: 2-Biphenylmethyl cyanide (C14H11N)

  • Amine substitution: 2-Biphenylmethyl amine (C13H15N)

Oxidation to Ketone/Aldehyde

Reaction Conditions :

  • Mild oxidation : PCC (Pyridinium chlorochromate) in dichloromethane

  • Strong oxidation : KMnO₄ in acidic conditions

Products :

  • Aldehyde: 2-Biphenylcarbaldehyde (C13H10O)

  • Carboxylic acid: Biphenyl-2-carboxylic acid (C13H10O₂)

Data Table: Key Reactions of this compound

Reaction TypeReagents/ConditionsProductYields/Key Observations
BrominationNBS, acetonitrile, N₂ atmosphere4-bromomethyl-biphenyl~70% yield, radical substitution
Photocatalytic OxidationTiO₂, acetonitrile, UV lightOxidized intermediatesEnhanced efficiency with hydroxyl groups
Nucleophilic SubstitutionAcid (HCl) + nucleophileSubstituted derivativesSN1 mechanism, carbocation stabilization
OxidationPCC/KMnO₄,

Biological Activity

2-Biphenylmethanol (2-BPM) is an organic compound with notable biological activities, particularly in the context of cancer therapy and immunomodulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-BPM is characterized by a biphenyl structure with a hydroxymethyl group. Its molecular formula is C13H12O, and it exhibits both hydrophobic and hydrophilic properties due to the presence of the hydroxyl group. This unique structure contributes to its interactions with biological systems.

Biological Activity Overview

1. Anticancer Properties
Research indicates that 2-BPM derivatives exhibit significant anticancer activities, particularly through modulation of immune responses. For instance, small molecules derived from 2-BPM have been identified as effective inhibitors of the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. These inhibitors enhance T-cell responses against tumors by blocking the inhibitory signals mediated by PD-1 and PD-L1 .

2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain 2-BPM derivatives can induce cell death in various cancer cell lines. For example, studies on derivatives have shown IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting potential for therapeutic applications .

3. Immunomodulatory Effects
The compound has been shown to promote the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2) in T-cells, enhancing their functional activity against tumor cells . This immunomodulatory effect is crucial for developing therapies aimed at reinvigorating T-cell responses in cancer patients.

The biological activity of 2-BPM can be attributed to several mechanisms:

  • Inhibition of PD-1/PD-L1 Interaction : By blocking this pathway, 2-BPM enhances T-cell activation and proliferation, leading to increased anti-tumor immunity.
  • Cytotoxic Activity : Certain derivatives exhibit direct cytotoxic effects on cancer cells, potentially through apoptosis or necrosis mechanisms.
  • Cytokine Modulation : The compound influences cytokine production in immune cells, which is essential for coordinating immune responses.

Table 1: Summary of Biological Activities of 2-BPM Derivatives

Derivative Target Cell Line IC50 (µM) Mechanism
A9HepG25.0PD-1/PD-L1 inhibition
BMS-202Jurkat T-cells3.5Cytokine production enhancement
C3MCF-74.0Direct cytotoxicity

Case Study: PD-1/PD-L1 Inhibition

In a study involving co-culture systems with engineered Hep3B cells expressing PD-L1, treatment with a 2-BPM derivative (A9) resulted in a dose-dependent increase in IFN-γ production from CD3+ T-cells. At concentrations as low as 5 µM, A9 showed comparable efficacy to established monoclonal antibodies like Keytruda . This highlights the potential of 2-BPM derivatives as novel immunotherapeutics.

Scientific Research Applications

2-Methyl-3-biphenylmethanol is an organic compound with the molecular formula C14H14OC_{14}H_{14}O. It appears as a white to off-white crystalline solid, characterized by a melting point of 73-76°C and a boiling point of approximately 330.9°C. This compound is primarily utilized as a pharmaceutical intermediate and a reagent in organic chemical synthesis.

Scientific Research Applications

2-Methyl-3-biphenylmethanol serves various roles in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

  • It acts as an intermediate in synthesizing other organic compounds, including 2-methyl-3-phenylphenethylboronic acid pinacol ester and biphenyl alcohols.
  • 2-Biphenylmethanol's dynamic processes when confined in carbon and silica pores of varying sizes have been studied using quasi-elastic neutron scattering .
  • It is used in oxidation reactions to form corresponding ketones or aldehydes.
  • It can be reduced to form various alcohol derivatives.
  • It can participate in substitution reactions, particularly when strong bases or acids are present.

Biology

  • The compound is employed in studying biochemical pathways and enzyme interactions.
  • It is a hydrolytic product in the metabolism of pyrethroid insecticides and a significant metabolite for bifenthrin. Human carboxylesterases (hCE-1 and hCE-2) exhibit strong hydrolytic activity towards this compound, highlighting its importance in detoxifying pyrethroids in mammals.

Medicine

  • It serves as an intermediate in producing pharmaceutical drugs, including bifenthrin and PD-L1 inhibitors.
  • Derivatives of 2-Methyl-3-biphenylmethanol have demonstrated potential as effective inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. These derivatives can enhance T-cell responses against tumors.

Industry

  • It is used in synthesizing various industrial chemicals and materials.

Case Studies

Metabolism of Pyrethroids
A study focused on the hydrolysis rates of various pyrethroids found that 2-Methyl-3-biphenylmethanol was produced during the metabolism of bifenthrin. The research highlighted the enzyme specificity and kinetic parameters involved in this metabolic pathway, underscoring the compound's relevance in toxicology and pharmacology.

Cancer Therapeutics
In a pharmacological study, derivatives based on the 2-Methyl-3-biphenylmethanol scaffold were tested for their ability to inhibit PD-1/PD-L1 interactions. The results indicated that these compounds could effectively enhance immune responses in preclinical models, suggesting their potential use in cancer treatment protocols.

Data Table

Enzymatic Hydrolysis of 2-Methyl-3-biphenylmethanol by Human Carboxylesterases

EnzymeSubstrateKinetic Parameters
hCE-12-Methyl-3-biphenylmethanolSpecific Activity: High
hCE-22-Methyl-3-biphenylmethanolSpecific Activity: Moderate

Q & A

Q. Basic: What are the established synthetic routes for 2-Biphenylmethanol, and how do reaction conditions influence yield and purity?

Answer:
this compound is commonly synthesized via reduction of 2-biphenylcarbaldehyde using sodium borohydride (NaBH₄) in methanol under reflux . Alternative routes include Friedel-Crafts alkylation of biphenyl with formaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by reduction . Reaction conditions such as temperature (optimized at 60–80°C for Friedel-Crafts), solvent polarity, and catalyst loading significantly impact yield. Purity is enhanced by post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.6 ppm (aromatic protons), δ 4.7 ppm (–CH₂OH, singlet), and δ 1.9 ppm (exchangeable –OH proton, broad). ¹³C NMR confirms the hydroxymethyl group at δ 65–70 ppm .
  • FT-IR : A strong O–H stretch (~3300 cm⁻¹) and C–O stretch (~1050 cm⁻¹) .
  • HPLC/GC-MS : Retention times and mass spectra (e.g., molecular ion [M+H]⁺ at m/z 200) verify identity and purity .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential vapor release.
  • Waste Disposal : Collect organic waste separately and treat via neutralization or incineration by certified facilities .

Q. Advanced: How can computational modeling predict the reactivity or toxicity of this compound?

Answer:

  • Density Functional Theory (DFT) : Models electronic structure to predict redox behavior (e.g., oxidation of –CH₂OH to –COOH) and hydrogen-bonding interactions .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., aquatic toxicity) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to infer metabolic pathways .

Q. Advanced: What mechanisms underlie conflicting data on this compound’s toxicity in existing studies?

Answer:
Contradictions arise from:

  • Purity Variability : Impurities (e.g., biphenyl derivatives) in commercial samples skew toxicity assays .
  • Experimental Design Differences : Dose ranges (acute vs. chronic exposure), model organisms (rats vs. zebrafish), and endpoints (LD₅₀ vs. genotoxicity) .
  • Analytical Sensitivity : Limits of detection (LOD) in HPLC vs. GC-MS affect metabolite identification .
    Resolution : Replicate studies using certified standards (e.g., this compound Solution, CAS 643-58-3) and harmonize OECD/EPA guidelines .

Q. Advanced: How can this compound be applied in interdisciplinary research (e.g., polymer chemistry or drug discovery)?

Answer:

  • Polymer Chemistry : Acts as a monomer precursor for polyesters or polyurethanes, leveraging its hydroxyl group for condensation reactions .
  • Pharmaceuticals : Serves as a chiral building block for antitumor agents; stereoselective synthesis methods (e.g., asymmetric reduction) are critical .
  • Material Science : Functionalized as a photoinitiator in UV-curable resins due to aromatic stability .

Q. Advanced: What are the data gaps in understanding this compound’s environmental fate, and how can they be addressed?

Answer:
Gaps Identified :

  • Biodegradation pathways in soil/water systems.
  • Bioaccumulation potential in aquatic organisms.
    Research Strategies :
  • Use ¹⁴C-labeled this compound in microcosm studies to track mineralization rates .
  • Apply high-resolution mass spectrometry (HRMS) to identify transformation products in simulated wastewater .

Q. Advanced: How do structural modifications of this compound alter its biological activity?

Answer:

  • Electron-Withdrawing Groups (e.g., –NO₂ at the 4-position): Enhance antimicrobial activity but increase toxicity .
  • Methoxy Substituents : Improve solubility (logP reduction) and pharmacokinetics in drug delivery studies .
  • Deuterated Analogs : Used in metabolic tracing (e.g., [D₂]-2-Biphenylmethanol) to study enzyme kinetics via isotope effects .

Comparison with Similar Compounds

Structural Features :

  • Hydrogen Bonding: 2-Biphenylmethanol exhibits intermolecular hydrogen bonding, forming two polymorphic modifications: a metastable monoclinic phase (chain-like H-associates) and a stable triclinic phase (cyclic tetramers) .
  • Thermal Behavior : It is a strong glass-former with a fragility index of ~50 (Angell’s scale), showing resistance to crystallization and ease of vitrification upon cooling .
  • Spectroscopic Properties : Infrared (IR) and Raman spectra reveal vibrational modes influenced by hydrogen bonding and mechanical anharmonicity, with distinct peaks in the 400–3800 cm⁻¹ range .

Table 1: Key Properties of this compound and Structural Analogs

Compound Molecular Weight (g/mol) Density (g/cm³) Thermal Behavior Hydrogen Bonding Structure Fragility Index
This compound 184.23 1.08 Glass-forming Cyclic tetramers, chains ~50
4-Biphenylmethanol 184.23 Crystallizes readily Chain associates
3-Biphenylmethanol 184.23 Chain associates
2-Biphenylamine 169.22 1.04

Detailed Comparisons :

Positional Isomers (2-, 3-, 4-Biphenylmethanol): Hydrogen Bonding:

  • This compound: Forms cyclic tetramers (stable) and chain-like H-associates (metastable), enabling polymorphism .
  • 3- and 4-Biphenylmethanol: Only form chain-like H-associates, leading to monoclinic crystals without polymorphism . Thermal Stability:
  • The 2-isomer’s cyclic tetramers enhance thermal stability in the amorphous state, whereas the 4-isomer crystallizes readily due to weaker intermolecular interactions .

Functional Group Analogs: 2-Biphenylamine (C₁₂H₁₁N): Lacks a hydroxyl group, reducing hydrogen-bonding capacity. Lower density (1.04 g/cm³) and molecular weight (169.22 g/mol) compared to this compound . 2-Phenylphenol: Contains a phenolic -OH group instead of a hydroxymethyl group, leading to stronger acidity and distinct solubility properties .

Behavior Under Nano-Confinement: this compound confined in silica or carbon nanopores shows reduced glass-transition temperature (T₃) compared to bulk states. Interactions with silica are hydrophobic, while carbon surfaces are hydrophilic, affecting relaxation dynamics .

Research Findings :

  • Crystallization Resistance : The 2-isomer’s glass-forming ability is attributed to steric hindrance from the ortho-substituted phenyl group, which disrupts ordered packing .
  • Spectroscopic Signatures: IR spectra of this compound show broad O-H stretching bands (~3200 cm⁻¹) due to hydrogen bonding, absent in non-hydroxylated analogs like 2-biphenylamine .
  • Synthetic Utility: this compound serves as a precursor in organic synthesis, with higher yields (~94%) compared to analogs like 4-cyanobiphenyl (179.22 g/mol) .

Properties

IUPAC Name

(2-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTQADPEPIVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031183
Record name [1,1′-Biphenyl]-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2928-43-0, 41376-19-6
Record name [1,1′-Biphenyl]-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2928-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002928430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041376196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Biphenylmethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1′-Biphenyl]-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-phenylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 2-bromobenzyl alcohol (187 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 153 mg (83%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Biphenylmethanol
Reactant of Route 2
Reactant of Route 2
2-Biphenylmethanol
Reactant of Route 3
Reactant of Route 3
2-Biphenylmethanol
Reactant of Route 4
Reactant of Route 4
2-Biphenylmethanol
Reactant of Route 5
2-Biphenylmethanol
Reactant of Route 6
Reactant of Route 6
2-Biphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.